molecular formula C74H81N15O18S3 B165622 d9Phe(Flu)avt CAS No. 126660-40-0

d9Phe(Flu)avt

Cat. No.: B165622
CAS No.: 126660-40-0
M. Wt: 1564.7 g/mol
InChI Key: KDWOWJXJMHKBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d9Phe(Flu)avt is a fluorescently labeled vasotocin (AVT) receptor agonist derived from arginine vasopressin (AVP) analogs. It is specifically engineered to study receptor binding, internalization, and hydrosmotic activity in biological systems. In a seminal study on toad bladder epithelia, this compound demonstrated potent agonistic activity by increasing osmotic water permeability at a low effective dose of 2 nM. It binds competitively to AVT/AVP receptors, displacing radiolabeled [³H]AVP with an IC₅₀ of 10 nM, indicating high receptor affinity .

A hallmark feature of this compound is its ability to internalize into epithelial cells after receptor binding, a process critical for terminating hormone signaling via endocytosis. This internalization is blocked by pre-treatment with the antagonist d4lys(N3)AVT, suggesting receptor-mediated uptake . Unlike antagonists, this compound induces sustained hydrosmotic effects even after removal from the extracellular medium, likely due to prolonged intracellular signaling via cAMP pathways .

Properties

CAS No.

126660-40-0

Molecular Formula

C74H81N15O18S3

Molecular Weight

1564.7 g/mol

IUPAC Name

2-[[2-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[4-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]propanoic acid

InChI

InChI=1S/C74H81N15O18S3/c75-60(93)25-24-51-64(97)86-54(36-61(76)94)67(100)88-56(37-110-109-29-26-62(95)82-52(31-40-12-17-43(90)18-13-40)65(98)85-53(66(99)83-51)30-38-6-2-1-3-7-38)69(102)89-28-5-9-57(89)68(101)84-50(8-4-27-79-72(77)78)63(96)87-55(70(103)104)32-39-10-14-41(15-11-39)80-73(108)81-42-16-21-46-49(33-42)74(107-71(46)105)47-22-19-44(91)34-58(47)106-59-35-45(92)20-23-48(59)74/h1-3,6-7,10-23,33-35,50-57,90-92H,4-5,8-9,24-32,36-37H2,(H2,75,93)(H2,76,94)(H,82,95)(H,83,99)(H,84,101)(H,85,98)(H,86,97)(H,87,96)(H,88,100)(H,103,104)(H4,77,78,79)(H2,80,81,108)

InChI Key

KDWOWJXJMHKBLM-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O

sequence

CYFQNCPRX

Synonyms

1-desamino-8-Arg-9-(flu)Phe-vasotocin
d9Phe(flu)AVT
MHFP-AVT
MPA(1),(4-NH2flu)Phe(9)AVT
vasotocin, 1-(beta-mercaptopropionic acid)-8-Arg-9-(4-aminofluoresceinyl-Phe)-
vasotocin, 1-deamino-arginyl(8)-(fluorescein)phenylalanine(9)-
vasotocin, 1-desamino-Arg(8)-fluorescein-Phe(9)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The functional and pharmacological properties of d9Phe(Flu)avt are best understood when contrasted with structurally or functionally related compounds, particularly its antagonist counterpart d4lys(flu)AVT and other fluoranthene derivatives.

Comparison with d4lys(flu)AVT (Antagonist)

Parameter This compound (Agonist) d4lys(flu)AVT (Antagonist)
Effective Dose 2 nM (hydrosmotic activation) 0.1 µM (hydrosmotic inhibition)
Receptor Binding (IC₅₀) 10 nM (vs. [³H]AVP) 3 µM (vs. [³H]AVP)
Internalization Yes (receptor-mediated) No (remains on cell surface)
Residual Activity Sustained after removal None after removal
Cellular Pathway cAMP-dependent signaling Blocks cAMP formation

Key findings:

  • Potency : this compound is ~50× more potent in receptor binding than d4lys(flu)AVT .
  • Mechanism : Agonist-receptor complexes trigger internalization and sustained signaling, whereas antagonists remain extracellular and inhibit receptor activation .

Comparison with Fluoranthene Derivatives

lists 31 fluoranthene-based compounds, primarily dihydrodiols, dimethoxy derivatives, and carboxylic acids (e.g., compounds 1–31). While structurally distinct from this compound, these compounds share functional relevance in fluorescence studies and receptor interactions:

Compound Type Key Features Contrast with this compound
Fluoranthene dihydrodiols (e.g., cis-7,8-fluoranthene dihydrodiol) Metabolites in polycyclic aromatic hydrocarbon degradation Lack receptor specificity; used in environmental toxicity studies
9-Fluorenone derivatives (e.g., 9-fluorenone-1-carboxylic acid) Fluorescent probes for oxidative metabolism Non-peptidic; no direct receptor activation
Hydroxyfluoranthenes (e.g., 7,8-dihydroxy-fluoranthene) Reactive intermediates in biodegradation No hydrosmotic or signaling activity

Key distinctions:

  • Receptor Specificity : this compound targets AVT/AVP receptors, unlike fluoranthene derivatives, which lack peptide-based receptor interactions.
  • Application : Fluoranthene compounds are primarily metabolic markers, whereas this compound is a tool for studying hormone-receptor dynamics .

Research Implications and Limitations

  • Advantages of this compound : High receptor affinity and internalization make it ideal for real-time tracking of receptor endocytosis and signaling.
  • Limitations: Fluorescent labeling may alter ligand-receptor kinetics compared to native AVT/AVP.
  • Future Directions: Comparative studies with non-fluorescent AVT analogs (e.g., SR-49059, OPC-21268) could further elucidate receptor interactions .

Data Tables

Table 1: Pharmacokinetic Comparison of this compound and d4lys(flu)AVT

Parameter This compound d4lys(flu)AVT
Effective Dose (nM) 2 100
IC₅₀ (nM) 10 3000
Internalization Yes No

Table 2: Structural Comparison with Fluoranthene Derivatives

Compound Functional Groups Biological Role
This compound Peptide, Fluorescein tag Receptor agonist, signaling
cis-7,8-Fluoranthene dihydrodiol Dihydrodiol, hydroxyl Environmental metabolite
9-Fluorenone-1-carboxylic acid Carboxylic acid, ketone Metabolic probe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.